molecular formula C6H3BrClF2N B13714447 3-Bromo-5-chloro-2,6-difluoroaniline

3-Bromo-5-chloro-2,6-difluoroaniline

Cat. No.: B13714447
M. Wt: 242.45 g/mol
InChI Key: KMXUIZVYVLVJFI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2,6-difluoroaniline is a halogenated aniline derivative featuring bromine, chlorine, and fluorine substituents on an aromatic benzene ring. These analogs share key features:

  • Molecular framework: A benzene ring with halogen substituents (Br, Cl, F) and an amine (-NH₂) group.
  • Reactivity: Halogens enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine group participates in nucleophilic substitutions and azo compound synthesis .
  • Applications: Used in pharmaceuticals, agrochemicals, and materials science (e.g., OLEDs, semiconductors) .

Properties

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

3-bromo-5-chloro-2,6-difluoroaniline

InChI

InChI=1S/C6H3BrClF2N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2

InChI Key

KMXUIZVYVLVJFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)N)F)Cl

Origin of Product

United States

Preparation Methods

Direct Halogenation of 3-Chloro-2,4-difluoroaniline

One of the most direct and documented methods involves bromination of 3-chloro-2,4-difluoroaniline using N-bromosuccinimide (NBS) under controlled conditions.

  • Procedure:

    • A solution of 3-chloro-2,4-difluoroaniline in dry dimethylformamide (DMF) is cooled to approximately -20 °C.
    • N-bromosuccinimide is gradually added while maintaining the low temperature.
    • After stirring for 1 hour at low temperature, the reaction mixture is warmed to about 20 °C.
    • The mixture is then concentrated under reduced pressure at around 60 °C.
    • The residue is treated with a mixture of hexane and water to extract the product.
    • The organic phase is washed with water and brine, dried over magnesium sulfate, and concentrated to yield this compound as a white solid.
  • Yield and Purity:

    • The process yields approximately 19.2 g of product from 17.4 g starting material.
    • The product melts at 62 °C, indicating high purity.
    • This method is efficient and scalable.
Parameter Details
Starting Material 3-Chloro-2,4-difluoroaniline
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Dry Dimethylformamide (DMF)
Temperature -20 °C to 20 °C
Work-up Hexane/water extraction, drying with MgSO4
Product Form White solid
Melting Point 62 °C
Yield Not explicitly stated, but high based on scale

This method is documented in the synthesis of related halogenated anilines and is considered reliable for producing this compound.

Stepwise Halogenation via Difluoroaniline Derivatives

Another approach involves multistep synthesis starting from 2,6-difluoroaniline derivatives, involving:

  • Protection of the amine group (e.g., as tert-butyl carbamate).
  • Selective bromination at the 3-position.
  • Introduction of chlorine at the 5-position via electrophilic substitution.
  • Deprotection to yield the target aniline.

An example includes:

  • Preparation of tert-butyl 3-bromo-2,6-difluorophenylcarbamate.
  • Deprotection with trifluoroacetic acid at room temperature.
  • Subsequent sulfonamide formation and boronate ester formation for further functionalization.

While this route is more complex, it allows for greater control and functional group tolerance in advanced synthesis.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield/Notes Reference
Direct bromination with NBS 3-Chloro-2,4-difluoroaniline N-Bromosuccinimide, DMF -20 °C to 20 °C, work-up with hexane High purity, white solid, mp 62 °C
Multistep protection-bromination tert-butyl 3-bromo-2,6-difluorophenylcarbamate TFA for deprotection, Pd catalysts for further steps Room temperature deprotection, 120 °C for Pd-catalysis 63% yield in deprotection step, further functionalization possible
Diazotization and Sandmeyer-type 2-Halo-4,6-difluoroaniline NaNO2, reducing agents, halide salts Mild temperatures, aqueous medium Up to 87% yield for related compounds

Research Results and Notes

  • The NBS bromination method is straightforward and yields high-purity product suitable for scale-up.
  • Protection-deprotection strategies offer flexibility for complex molecule synthesis but involve more steps and reagents.
  • Diazotization-based methods provide an alternative route with high yields but require careful control to avoid diazonium salt accumulation.
  • Purification methods typically involve crystallization or extraction; column chromatography is often avoided for industrial scalability.
  • Analytical data such as NMR, LC-MS, and melting point are used to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2,6-difluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, halogenating agents (e.g., bromine, chlorine), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield a variety of functionalized aniline derivatives .

Scientific Research Applications

3-Bromo-5-chloro-2,6-difluoroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and amino group allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Research Trends and Gaps

  • Synthesis : Green chemistry approaches (e.g., catalytic bromination) are under exploration to improve yield and reduce waste .
  • Materials Science : Fluorinated anilines are being tested in optoelectronic devices for enhanced stability and efficiency .
  • Data Gaps: Limited studies on this compound’s physicochemical properties and bioactivity highlight the need for targeted research.

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-5-chloro-2,6-difluoroaniline?

Methodological Answer:
Synthesis typically involves sequential halogenation and functional group protection. For example:

  • Halogenation: Start with a fluorinated aniline derivative (e.g., 2,6-difluoroaniline). Introduce bromine and chlorine via electrophilic substitution using agents like NBS (N-bromosuccinimide) or Cl₂ in the presence of Lewis acids (e.g., FeCl₃). Ensure temperature control (0–25°C) to minimize side reactions .
  • Protection: Protect the amine group using acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired oxidation during halogenation .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Advanced: How can regioselectivity challenges in cross-coupling reactions be addressed for this compound?

Methodological Answer:
Regioselectivity is influenced by halogen positions and steric/electronic effects:

  • Pd-Catalyzed Coupling: The bromine at position 3 is more reactive in Suzuki-Miyaura couplings than chlorine or fluorine due to lower electronegativity. Use Pd(PPh₃)₄ with arylboronic acids in THF/water (80°C, 12h) to selectively functionalize the bromine site .
  • Directing Effects: The chlorine at position 5 and fluorines at 2,6 positions create steric hindrance. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and Fukui indices .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: Use ¹⁹F NMR to confirm fluorine positions (δ ~ -110 to -150 ppm for ortho-fluorines) and ¹H NMR to identify amine protons (δ ~ 5.0 ppm, broad singlet). Chlorine and bromine isotopes (³⁵Cl, ⁷⁹Br/⁸¹Br) may cause splitting in ¹³C NMR .
  • GC-MS/MS: Analyze fragmentation patterns (e.g., loss of Br⁻ or Cl⁻ ions) to verify molecular structure. Predicted spectra can be cross-referenced with databases like PubChem .

Advanced: How does computational modeling (e.g., DFT) predict the compound’s electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) provide insights into:

  • Electron Distribution: Fluorine’s electronegativity withdraws electron density, making the aromatic ring electron-deficient. This affects reactivity in electrophilic substitutions .
  • Reactivity: HOMO-LUMO gaps predict charge-transfer behavior, relevant for applications in organic electronics (e.g., OLEDs). Use software like Gaussian or ORCA for simulations .

Data Contradiction: How to resolve discrepancies in reported melting points or synthetic yields?

Methodological Answer:

  • Analytical Validation: Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents). Compare melting points using DSC (Differential Scanning Calorimetry) for accuracy .
  • Yield Optimization: Trace impurities (e.g., residual solvents) may depress melting points. Use preparative HPLC or Soxhlet extraction for purification. Document solvent ratios and drying times .

Application: What role does this compound play in materials science?

Methodological Answer:

  • OLEDs: The electron-withdrawing halogens enhance electron mobility, making it a candidate for electron-transport layers. Test in device architectures with ITO/PEDOT:PSS anodes .
  • Pharmaceutical Intermediates: The amine group allows conjugation with bioactive moieties. Evaluate cytotoxicity via MTT assays before in vivo studies .

Safety: What precautions are essential for handling this compound?

Methodological Answer:

  • Storage: Keep in amber vials at 2–8°C under nitrogen to prevent amine oxidation. Use PTFE-lined caps to avoid halogen corrosion .
  • Waste Disposal: Neutralize with 10% acetic acid before incineration. Avoid aqueous disposal due to halogen persistence .

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